molecular formula C36H23N3O B11936401 mDCBPy

mDCBPy

Cat. No.: B11936401
M. Wt: 513.6 g/mol
InChI Key: NPPBNNHLNOHWOA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the desired bonds between the aromatic rings .

Industrial Production Methods

While specific industrial production methods for mDCBPy are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

mDCBPy undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen or alkyl groups onto the aromatic rings .

Scientific Research Applications

mDCBPy has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which mDCBPy exerts its effects involves the interaction between its electron-accepting benzoylpyridine core and electron-donating carbazolyl groups. This interaction facilitates the delayed fluorescence, allowing the compound to emit light over an extended period. The molecular targets and pathways involved include the excitation and relaxation of electrons within the aromatic rings, leading to the emission of light .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

mDCBPy stands out due to its high-contrast reversible tunable emission, making it particularly useful in applications requiring precise control over light emission. Its unique combination of electron-accepting and electron-donating units also contributes to its superior performance in OLEDs compared to similar compounds .

Properties

Molecular Formula

C36H23N3O

Molecular Weight

513.6 g/mol

IUPAC Name

[3,5-di(carbazol-9-yl)phenyl]-pyridin-4-ylmethanone

InChI

InChI=1S/C36H23N3O/c40-36(24-17-19-37-20-18-24)25-21-26(38-32-13-5-1-9-28(32)29-10-2-6-14-33(29)38)23-27(22-25)39-34-15-7-3-11-30(34)31-12-4-8-16-35(31)39/h1-23H

InChI Key

NPPBNNHLNOHWOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C(=O)C5=CC=NC=C5)N6C7=CC=CC=C7C8=CC=CC=C86

Origin of Product

United States

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